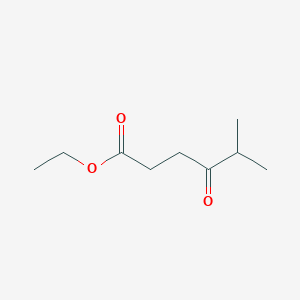

Ethyl 5-methyl-4-oxohexanoate

Overview

Description

Synthesis Analysis

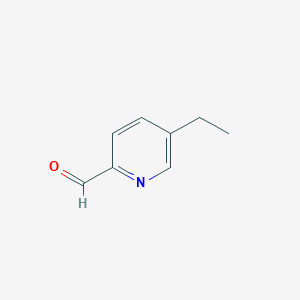

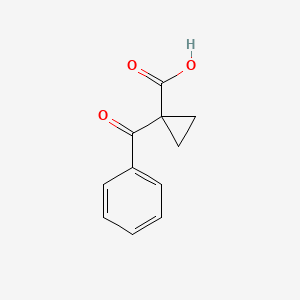

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of methyl 5S-(benzoyloxy)-6-oxohexanoate, an intermediate in leukotriene synthesis, is achieved using Schreiber's unsymmetrical ozonolysis protocol from 2-cyclohexen-1-one . Similarly, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate is synthesized and its structure confirmed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of Ethyl 5-methyl-4-oxohexanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 5-methyl-4-oxohexanoate is often determined using X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compound.

Chemical Reactions Analysis

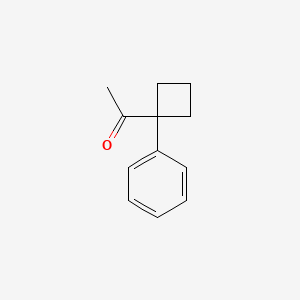

The chemical reactions involving related compounds are diverse. For example, the Michael-Wittig reactions of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate with substituted 2H-pyran-5-carboxylates lead to highly functionalized cyclohexenonedicarboxylates . Ethyl 4-halo-3-oxobutanoate reacts with diethyl malonate and other nucleophiles to give various substituted products . These reactions showcase the reactivity of the carbonyl group and the potential for nucleophilic addition or substitution, which could be relevant for Ethyl 5-methyl-4-oxohexanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Ethyl 5-methyl-4-oxohexanoate can be inferred from the literature. For instance, the synthesis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone reveals the influence of bases on the condensation reactions and the importance of the basicity of the bases used . The regioselective chlorination of a methyl group in a related ester demonstrates the specificity of chemical modifications that can be achieved under controlled conditions . These insights into the reactivity and stability of the compounds can help predict the behavior of Ethyl 5-methyl-4-oxohexanoate under various conditions.

Scientific Research Applications

Biocatalysis

- Scientific Field : Biocatalysis .

- Application Summary : Ethyl 5-methyl-4-oxohexanoate is used in the biocatalytic reduction of prochiral ketones to produce chiral alcohols . This process is important for the production of chiral compounds, which are key building blocks in the chemical and pharmaceutical industry .

- Results or Outcomes : The biocatalytic reduction of prochiral ketones results in the production of chiral alcohols with remarkable chemo-, regio-, and stereoselectivity . In the specific example mentioned, acetone was removed in situ from the reaction system by gassing the aqueous solution with humidified compressed air .

Pharmaceuticals

- Scientific Field : Pharmaceuticals .

- Application Summary : Ethyl 5-methyl-4-oxohexanoate is used in the synthesis of chiral alcohols and unnatural amino acids for the development of pharmaceuticals . Chirality is a key factor in the safety and efficacy of many drug products, thus the production of single enantiomers of drug intermediates has become increasingly important in the pharmaceutical industry .

- Methods of Application : The enantioselective reduction of ethyl-5-oxohexanoate is carried out by Pichia methanolica SC 16116 . This process is part of a larger set of enzymatic processes that are often highly enantioselective and regioselective . They can be carried out under mild conditions at ambient temperature and atmospheric pressure, thus avoiding the use of more extreme reaction conditions which could cause problems with isomerization, racemization, epimerization, and rearrangement of compound .

- Results or Outcomes : Reaction yields of 80%–90% and >95% e.e.s were obtained for each compound .

Enzymatic Processes

- Scientific Field : Enzymatic Processes .

- Application Summary : Ethyl 5-methyl-4-oxohexanoate is used in the synthesis of chiral alcohols and unnatural amino acids for the development of pharmaceuticals . Enzymatic processes are often highly enantioselective and regioselective . They can be carried out under mild conditions at ambient temperature and atmospheric pressure, thus avoiding the use of more extreme reaction conditions which could cause problems with isomerization, racemization, epimerization, and rearrangement of compound .

- Methods of Application : The enantioselective reduction of ethyl-5-oxohexanoate is carried out by Pichia methanolica SC 16116 . Microbial cells and a wide variety and class of enzymes derived there from can be used for chiral synthesis . Enzymes can be immobilized and reused for many cycles . In addition, enzymes can be over expressed to make biocatalytic processes economically efficient, and enzymes with modified activity can be tailor-made .

- Results or Outcomes : Reaction yields of 80%–90% and >95% e.e.s were obtained for each compound .

Safety And Hazards

Safety data sheets suggest that Ethyl 5-methyl-4-oxohexanoate may cause an allergic skin reaction and serious eye irritation . It is recommended to prevent the generation of vapor or mist, keep away from flames and hot surfaces, and take measures to prevent the build-up of electrostatic charge .

Relevant Papers One relevant paper titled “Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes” discusses the use of biocatalysts in the reduction of prochiral ketones, which could potentially include Ethyl 5-methyl-4-oxohexanoate .

properties

IUPAC Name |

ethyl 5-methyl-4-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-4-12-9(11)6-5-8(10)7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUUSMNNCCFVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512452 | |

| Record name | Ethyl 5-methyl-4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-4-oxohexanoate | |

CAS RN |

54857-48-6 | |

| Record name | Ethyl 5-methyl-4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methyl-4-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)

![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)